3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE
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Overview
Description
3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE is an organic compound with a complex structure that includes both aromatic and sulfonyl groups
Preparation Methods
The synthesis of 3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where sulfonyl chlorides react with the quinoline derivative in the presence of a base.
Attachment of the (3,4-Dimethylphenyl) Group: The final step involves the coupling of the (3,4-dimethylphenyl) group to the quinoline-sulfonyl intermediate, often through a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura coupling.
Chemical Reactions Analysis
3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the sulfonyl group to a sulfide.
Scientific Research Applications
3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes .
Comparison with Similar Compounds
3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE can be compared with similar compounds such as:
(3,4-Dimethylphenyl)(4-phenyl-1-piperazinyl)methanone: This compound has a similar (3,4-dimethylphenyl) group but differs in the presence of a piperazine ring instead of a quinoline core.
(3,4-Dimethylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone:
The uniqueness of this compound lies in its combination of a quinoline core with a sulfonyl group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3S/c1-16-9-11-20(13-18(16)3)25(28)23-15-27-24-8-6-5-7-22(24)26(23)31(29,30)21-12-10-17(2)19(4)14-21/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIDUMUENSSLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC(=C(C=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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